molecular formula C7H12ClO4- B8522303 Glutaric acid monoethyl ester chloride

Glutaric acid monoethyl ester chloride

Cat. No.: B8522303
M. Wt: 195.62 g/mol
InChI Key: PBNLDFDWDJGXBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaric acid monoethyl ester chloride is a chemical compound with the molecular formula C7H12O4This compound is characterized by its clear liquid form, which can range in color from colorless to yellow . It is commonly used in various chemical synthesis processes due to its unique properties.

Preparation Methods

The synthesis of Glutaric acid monoethyl ester chloride typically involves the esterification of glutaric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through distillation .

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Glutaric acid monoethyl ester chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form glutaric acid.

    Reduction: Reduction reactions can convert it into 5-ethoxy-5-hydroxypentanoic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia .

Scientific Research Applications

Glutaric acid monoethyl ester chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Glutaric acid monoethyl ester chloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of glutaric acid and ethanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Glutaric acid monoethyl ester chloride can be compared with other similar compounds such as:

  • Dimethyl succinate
  • Diethyl glutarate
  • Monoethyl succinate

These compounds share similar ester functional groups but differ in their specific chemical structures and properties. For example, dimethyl succinate has two methyl ester groups, while this compound has an ethoxy group and a carboxylic acid group .

Properties

Molecular Formula

C7H12ClO4-

Molecular Weight

195.62 g/mol

IUPAC Name

5-ethoxy-5-oxopentanoic acid;chloride

InChI

InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1

InChI Key

PBNLDFDWDJGXBT-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCC(=O)O.[Cl-]

Origin of Product

United States

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